methyl 4-aminobut-2-enoate
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Overview
Description
Methyl 4-aminobut-2-enoate is an organic compound with the molecular formula C5H9NO2 It is a derivative of butenoic acid and features both an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of acetoacetates with aqueous ammonia, leading to the formation of 3-aminocrotonate esters . Another method includes the use of methyl acetoacetate and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 4-aminobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobut-2-enoate: Similar in structure but differs in the position of the amino group.
Methyl 4-aminobut-2-enoate trifluoroacetate: A derivative with a trifluoroacetate group, which alters its chemical properties
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
methyl 4-aminobut-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)3-2-4-6/h2-3H,4,6H2,1H3 |
InChI Key |
GLFAZZQWYRINJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCN |
Origin of Product |
United States |
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